1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene 1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene 1,1'-dihydroxy-1,1',2,2'-tetrahydrolycopene is a carotenol having the structure of 1,1',2,2'-tetrahydro-psi,psi-carotene with hydroxy functions at the 1 and 1' positions. It is a carotenol, a tertiary alcohol and a diol.
1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene is a natural product found in Rhodomicrobium vannielii with data available.
Brand Name: Vulcanchem
CAS No.: 4212-57-1
VCID: VC0164330
InChI: InChI=1S/C40H60O2/c1-33(21-13-23-35(3)25-15-27-37(5)29-17-31-39(7,8)41)19-11-12-20-34(2)22-14-24-36(4)26-16-28-38(6)30-18-32-40(9,10)42/h11-16,19-28,41-42H,17-18,29-32H2,1-10H3/b12-11+,21-13+,22-14+,25-15+,26-16+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+
SMILES: CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)CCCC(C)(C)O
Molecular Formula: C40 H60 O2
Molecular Weight: 572.9

1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene

CAS No.: 4212-57-1

Cat. No.: VC0164330

Molecular Formula: C40 H60 O2

Molecular Weight: 572.9

* For research use only. Not for human or veterinary use.

1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene - 4212-57-1

Specification

Description 1,1'-dihydroxy-1,1',2,2'-tetrahydrolycopene is a carotenol having the structure of 1,1',2,2'-tetrahydro-psi,psi-carotene with hydroxy functions at the 1 and 1' positions. It is a carotenol, a tertiary alcohol and a diol.
1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene is a natural product found in Rhodomicrobium vannielii with data available.
CAS No. 4212-57-1
Molecular Formula C40 H60 O2
Molecular Weight 572.9
IUPAC Name (6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene-2,31-diol
Standard InChI InChI=1S/C40H60O2/c1-33(21-13-23-35(3)25-15-27-37(5)29-17-31-39(7,8)41)19-11-12-20-34(2)22-14-24-36(4)26-16-28-38(6)30-18-32-40(9,10)42/h11-16,19-28,41-42H,17-18,29-32H2,1-10H3/b12-11+,21-13+,22-14+,25-15+,26-16+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+
SMILES CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)CCCC(C)(C)O

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